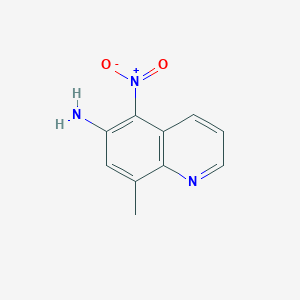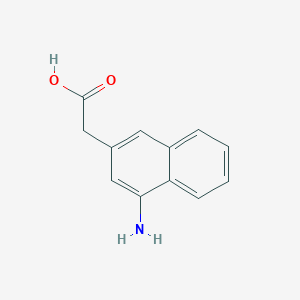
1-Aminonaphthalene-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-3-acetic acid is an organic compound derived from naphthalene It is characterized by the presence of an amino group at the first position and an acetic acid group at the third position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using nitric acid and sulfuric acid, while the reduction is achieved using iron and hydrochloric acid. The acylation step is performed using acetic anhydride in the presence of a Lewis acid catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminonaphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Ferric chloride is used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-aminonaphthalene-3-acetic acid.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential effects on DNA topology and gene expression in bacteria.
Medicine: Research is ongoing to explore its anti-inflammatory and anti-oxidative properties.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-aminonaphthalene-3-acetic acid involves its interaction with DNA, leading to conformational changes. It inhibits the activity of type IA topoisomerase, which regulates DNA topology in bacteria. This interaction affects gene expression and can induce the expression of nitrogen-fixation genes . Additionally, it has been shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other chemicals.
2-Naphthylamine: Another naphthalene derivative with similar applications but different positional isomerism.
1-Naphthol: A hydroxyl derivative of naphthalene, used in the production of dyes and as an intermediate in organic synthesis.
Uniqueness: 1-Aminonaphthalene-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to interact with DNA and affect gene expression sets it apart from other naphthalene derivatives .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(4-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |
InChI-Schlüssel |
CWQJNOUTQZSQIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


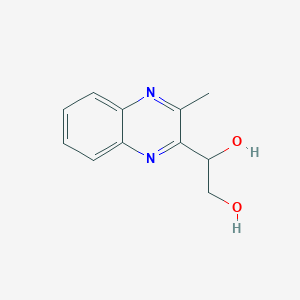
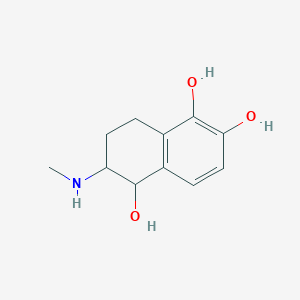
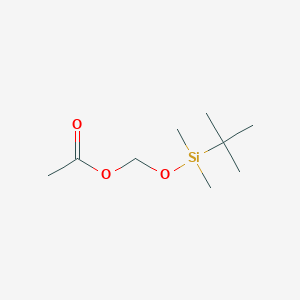
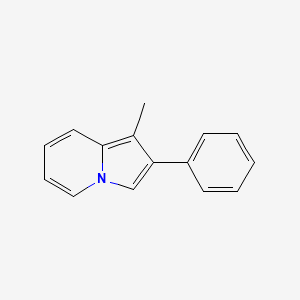
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
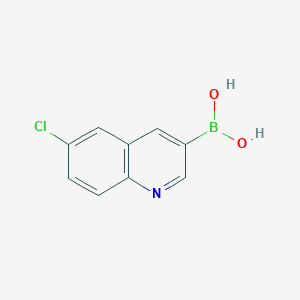
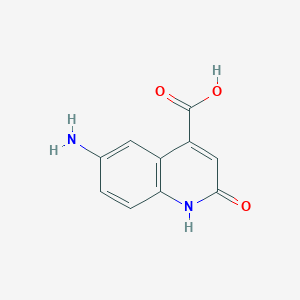
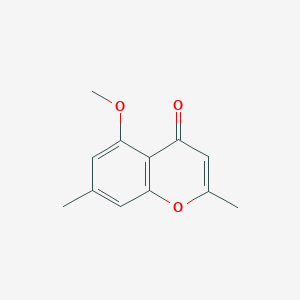
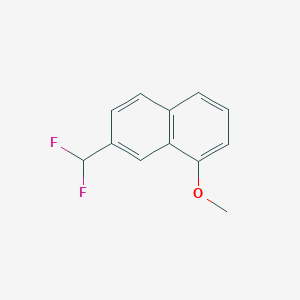
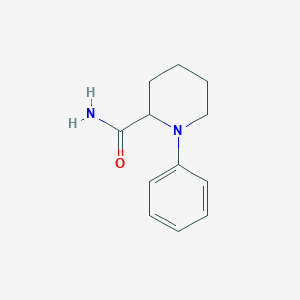
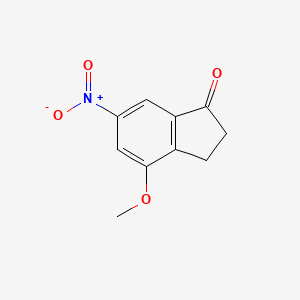
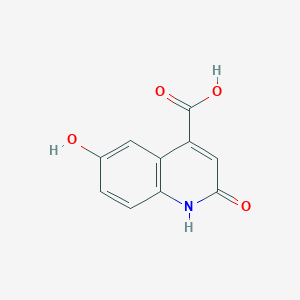
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
